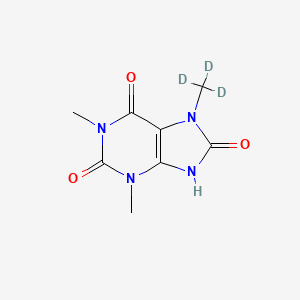

1,3,7-Trimethyluric Acid-d3

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1,3,7-Trimethyluric Acid-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of caffeine metabolism and related compounds.

Biology: Employed in metabolic studies to trace the pathways and mechanisms of caffeine metabolism in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for caffeine consumption and metabolism.

Industry: Utilized in the development of pharmaceuticals and as a stable isotope-labeled compound for various research purposes

Mecanismo De Acción

Target of Action

1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .

Mode of Action

The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .

Biochemical Pathways

The biochemical pathway affected by this compound is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

The role of 1,3,7-Trimethyluric Acid-d3 in biochemical reactions is primarily as a metabolite of caffeine. It interacts with enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4, which are responsible for metabolizing caffeine into this compound . The nature of these interactions involves the enzymatic breakdown of caffeine, a process that occurs in the liver.

Metabolic Pathways

This compound is involved in the metabolic pathway of caffeine. The enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 metabolize caffeine into this compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyluric Acid-d3 involves the introduction of deuterium atoms into the parent compound, 1,3,7-Trimethyluric Acid. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Chemical Synthesis: The compound can be synthesized by starting with deuterated precursors and following a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,3,7-Trimethyluric Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound to lower oxidation state products.

Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce various functional groups .

Comparación Con Compuestos Similares

1,3,7-Trimethyluric Acid-d3 can be compared with other similar compounds, such as:

1,3,7-Trimethyluric Acid: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.

Caffeine: A structurally related compound that is metabolized into 1,3,7-Trimethyluric Acid in the body.

Theobromine: Another purine alkaloid with similar metabolic pathways but different physiological effects

The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for tracing and studying metabolic processes with high precision .

Propiedades

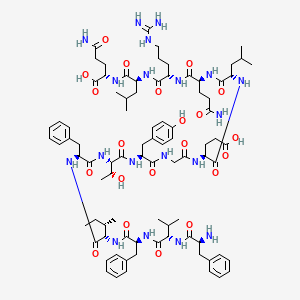

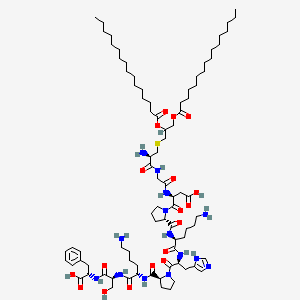

IUPAC Name |

1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCFUMGEBZDDI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849545 | |

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188297-95-2 | |

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

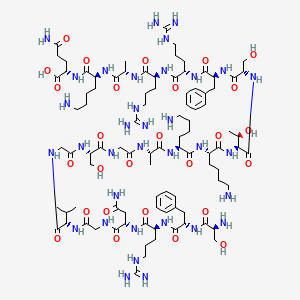

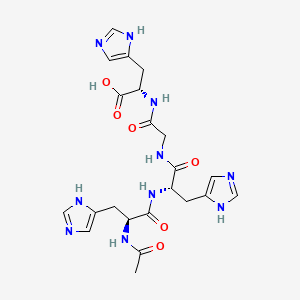

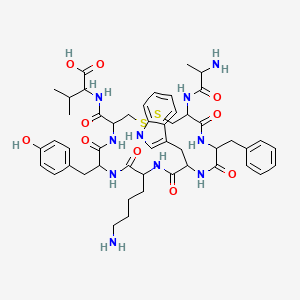

![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)